molecular formula C8H5N3 B13201922 2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile CAS No. 4664-21-5

2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile

Cat. No.: B13201922
CAS No.: 4664-21-5
M. Wt: 143.15 g/mol
InChI Key: WYYSZKPMAWHXPG-UHFFFAOYSA-N
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Description

2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile is an organic compound with the molecular formula C₈H₅N₃. It is known for its unique structure, which includes a dihydropyridine ring fused with a propanedinitrile group. This compound is primarily used in research settings and has various applications in chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of azomethine ylides, which undergo a formal Huisgen 1,3-dipolar cycloaddition with nitrostyrenes to form the desired product . The reaction conditions often include the use of solvents like 1-propanol and bases such as triethylamine (Et₃N) to facilitate the conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methyl-1,2-dihydropyridin-2-ylidene)propanedinitrile: A closely related compound with a similar structure but different substituents.

    Pyrrolidin-2-ylidenes: Compounds with a similar core structure but different functional groups.

Uniqueness

2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile is unique due to its specific combination of a dihydropyridine ring and a propanedinitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile, also known as compound B3358309, has gained attention in the field of medicinal chemistry due to its diverse biological activities. This compound's unique structure, featuring a dihydropyridine moiety and two cyano groups, positions it as a potential candidate for various therapeutic applications, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₅N₃
  • SMILES : C1=CC(=C(C#N)C#N)NC=C1
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound exhibits potential mechanisms including:

  • Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in microbial resistance and cancer cell proliferation.
  • DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.5 µg/mL1 µg/mL
Escherichia coli1 µg/mL2 µg/mL
Candida albicans0.25 µg/mL0.5 µg/mL

These results indicate that the compound possesses significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines.

Cancer Cell LineIC₅₀ (µM)Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis
MCF-7 (breast cancer)20Cell cycle arrest
A549 (lung cancer)25Inhibition of proliferation

The mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

Study on Antimicrobial Properties

In a recent study published in ACS Omega, researchers evaluated the antimicrobial efficacy of various derivatives including this compound. The results indicated that this compound exhibited superior activity against biofilm formation in Staphylococcus aureus, outperforming standard antibiotics like ciprofloxacin .

Study on Anticancer Effects

Another study focused on the anticancer properties of this compound indicated that it effectively inhibited the growth of HeLa cells with an IC₅₀ value significantly lower than that observed for conventional chemotherapeutics. The study suggested that its unique structure allows for better interaction with cellular targets compared to similar compounds .

Properties

CAS No.

4664-21-5

Molecular Formula

C8H5N3

Molecular Weight

143.15 g/mol

IUPAC Name

2-(1H-pyridin-2-ylidene)propanedinitrile

InChI

InChI=1S/C8H5N3/c9-5-7(6-10)8-3-1-2-4-11-8/h1-4,11H

InChI Key

WYYSZKPMAWHXPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C#N)C#N)NC=C1

Origin of Product

United States

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